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Compound of Interest

Compound Name:
5-Hydroxy-2,4-

dimethoxybenzaldehyde

CAS No.: 80832-63-9

Cat. No.: B14002417

Get Quote

Executive Technical Summary
5-Hydroxy-2,4-dimethoxybenzaldehyde (C

H

O

, MW 182.[1][2]17) is a functionalized aromatic aldehyde often utilized as a pharmacophore
scaffold in the synthesis of galanthamine derivatives and polyphenolic drugs.[2] Its structural
integrity relies on the precise arrangement of substituents: an aldehyde group at C1, methoxy
groups at C2 and C4, and a hydroxyl group at C5.

Correct characterization requires distinguishing this molecule from its common isomers (e.g., 4-

hydroxy-3,5-dimethoxybenzaldehyde).[1] This guide establishes a self-validating spectral

profile using NMR, IR, and MS data, grounded in electronic substituent effects and biosynthetic

logic.
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Structural Analysis & Synthesis Context
To interpret the spectra accurately, one must understand the electronic environment created by

the substituents:

C1-Formyl (-CHO): Strong electron-withdrawing group (EWG), deshielding ortho protons.[1]

[2]

C2, C4-Methoxy (-OMe): Strong electron-donating groups (EDG) via resonance (+M),

shielding ortho/para positions.[1]

C5-Hydroxyl (-OH): Strong EDG, capable of hydrogen bonding (inter- or intramolecular).[1]

[2]

Synthesis Context: This compound is typically accessible via the Vilsmeier-Haack formylation

of 2,4-dimethoxyphenol.[1][2] The directing effects of the hydroxyl and methoxy groups favor

formylation at the position para to the hydroxyl group (which corresponds to C5 in the phenol

numbering, becoming C1 in the benzaldehyde product), confirming the 2,4,5-substitution

pattern.

Diagram 1: Structural Elucidation Logic
The following diagram illustrates the flow from crude synthesis to structural confirmation.

Decision Gates

Crude Sample
(From Vilsmeier-Haack)

FT-IR Analysis
(Confirm Functional Groups)

Step 1 Mass Spectrometry
(Confirm MW 182)

Step 2 1H NMR
(Confirm Proton Count & Type)

Step 3 2D NMR (HMBC)
(Confirm Regiochemistry)

Step 4 Validated Structure
5-Hydroxy-2,4-dimethoxybenzaldehyde

Validation

Click to download full resolution via product page

Caption: Step-by-step analytical workflow for validating the identity of 5-Hydroxy-2,4-
dimethoxybenzaldehyde.

Spectroscopic Profile
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Infrared Spectroscopy (FT-IR)
The IR spectrum provides immediate confirmation of the functional groups.[1][2] The interplay

between the free hydroxyl and the carbonyl group is critical.[1][2]

Functional Group
Wavenumber (

)

Signal
Characteristics

Mechanistic Insight

O-H Stretch 3350 – 3450 Broad

Phenolic hydroxyl.[1]

[2] Position varies with

concentration (H-

bonding).[1][2]

C-H Stretch

(Aldehyde)
2720 & 2830 Doublet (Weak)

Fermi resonance of

aldehyde C-H stretch

with C-H bend

overtone.

C=O[2] Stretch 1660 – 1680 Strong

Conjugated aldehyde.

[1][2] Lower frequency

than non-conjugated

(1700+) due to

resonance from

C2/C4 methoxy

groups.[2]

C=C Stretch 1580 – 1600 Medium/Strong

Aromatic ring

breathing modes,

enhanced by polar

substituents.[2]

C-O Stretch 1200 – 1275 Strong

Asymmetric stretching

of aryl-alkyl ethers

(Ar-O-CH

).[1][2]

Mass Spectrometry (EI-MS)
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Molecular Ion (

): m/z 182 The fragmentation pattern is characteristic of methoxy-benzaldehydes.[1][2]

m/z 182 (

): Base peak or high intensity (stable aromatic system).[2]

m/z 181 (

): Loss of aldehydic hydrogen (tropylium-like ion formation).[1][2]

m/z 167 (

): Loss of methyl radical (

CH

) from one of the methoxy groups.[1][2]

m/z 153 (

): Loss of formyl radical (

CHO).[1][2]

m/z 139 (

): Sequential loss of methyl and carbonyl fragments.[1][2]

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing this isomer from others (e.g., 4-hydroxy-2,5-

dimethoxybenzaldehyde).[1]

H NMR Data (400 MHz, DMSO-d

or CDCl

)
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Proton
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

-CHO 10.15 – 10.30 Singlet (s) 1H

Characteristic

aldehyde proton.

[1][2]

Ar-H (C6) 7.20 – 7.35 Singlet (s) 1H

Deshielded by

ortho-CHO.[1][2]

Appears as a

singlet because

the para-proton

(H3) coupling is

negligible.[2]

Ar-H (C3) 6.45 – 6.60 Singlet (s) 1H

Shielded

significantly by

two ortho-

methoxy groups

(C2 and C4).[1]

[2] Distinctive

upfield shift.

-OH 9.00 – 9.50 Broad (s) 1H

Exchangeable.[1]

[2] Shift depends

on

solvent/concentr

ation.[1][2]

-OCH 3.80 – 3.95 Singlet (s) 3H

Methoxy at C4

(slightly more

shielded or

distinct).[1][2]

-OCH 3.70 – 3.85 Singlet (s) 3H

Methoxy at C2

(sterically

crowded).[1][2]

Note on Solvents: In CDCl
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, the phenolic proton may appear sharp or broad depending on water content.[2] In DMSO-d

, it is usually sharp and downfield due to H-bonding with the solvent.[1][2]

C NMR Data (100 MHz)

Carbon
Shift (

, ppm)
Type Assignment

C1 ~118.0 Cq Ipso to aldehyde.

C=O ~187.5 CH Carbonyl carbon.[1][2]

C2 ~158.0 Cq
Ipso to OMe (Ortho to

CHO).[1][2]

C3 ~97.5 CH

Diagnostic: Highly

shielded by two

flanking oxygen

atoms.[1][2]

C4 ~155.0 Cq Ipso to OMe.[1][2]

C5 ~142.0 Cq Ipso to OH.[1][2]

C6 ~112.0 CH
Ortho to CHO, less

shielded than C3.[1][2]

OMe 56.0, 56.5 CH Methoxy carbons.[1]

[2]

Isomer Differentiation Strategy (HMBC)
The most common error is misidentifying the 2,4-dimethoxy-5-hydroxy isomer as the 4-

hydroxy-2,5-dimethoxy isomer.[1][2] Heteronuclear Multiple Bond Correlation (HMBC) is the

self-validating protocol to resolve this.[1][2]

Diagram 2: HMBC Connectivity Logic
This diagram visualizes the specific long-range couplings (2-3 bonds) that confirm the 2,4,5-

substitution pattern.[1]
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Differentiation Key

Proton H6
(~7.3 ppm)

Carbonyl C
(~187 ppm)

Strong 3J (Diagnostic)

Carbon C2
(Ipso-OMe)

3J Coupling

Carbon C4
(Ipso-OMe)

3J Coupling

Proton H3
(~6.5 ppm)

No Coupling (5 bonds)

Carbon C5
(Ipso-OH)

3J Coupling

C1

3J Coupling

If H6 couples to C=O,
it must be ortho to CHO.
(Confirms C6 position)

Click to download full resolution via product page

Caption: HMBC correlations proving the position of aromatic protons relative to the aldehyde

group.

Protocol for Validation:

Identify the H6 proton (downfield aromatic singlet).[1][2]

Observe the HMBC cross-peak between H6 and the Carbonyl Carbon (~187 ppm).[1][2]

If this correlation exists, the proton is ortho to the aldehyde.[2]

Identify the H3 proton (upfield aromatic singlet).[1][2]

Verify H3 shows correlations to C1, C5, and C2/C4, but not to the carbonyl carbon (too

distant).[2]

Experimental Protocol: Sample Preparation
To ensure data integrity comparable to the values above:

Solvent Selection: Use DMSO-d

(99.9% D) for best solubility and resolution of the phenolic proton.[1][2] CDCl
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is acceptable but may require adding a drop of D

O to identify the exchangeable OH peak if it is broad.[1][2]

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. High concentrations may

cause peak shifting of the OH signal.[1][2]

Reference: Calibrate spectra using the residual solvent peak (DMSO:

2.50 ppm,

39.5 ppm).
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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